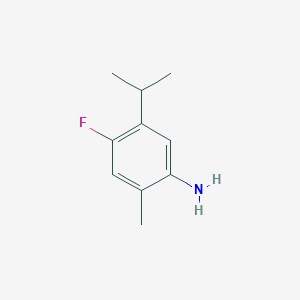
4-Fluoro-2-methyl-5-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methyl-5-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom, a methyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-5-(propan-2-yl)aniline typically involves the nitration of a precursor compound followed by reduction. One common method is the nitration of 4-fluoro-2-methyl-5-(propan-2-yl)nitrobenzene, which is then reduced to the corresponding aniline derivative using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-5-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
4-Fluoro-2-methyl-5-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-5-(propan-2-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-5-methyl-2-(propan-2-yl)aniline
- 4-Fluoro-3-methyl-N-(propan-2-yl)aniline
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4-Fluoro-2-methyl-5-(propan-2-yl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
4-Fluoro-2-methyl-5-(propan-2-yl)aniline is a fluorinated aromatic amine that has garnered attention for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in its structure enhances its lipophilicity and influences its interaction with biological targets, making it a compound of interest in various scientific fields.
The compound's unique substitution pattern contributes to its distinct chemical and biological properties. The fluorine atom can significantly affect the compound's reactivity and interaction with enzymes or receptors, leading to various physiological effects.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular processes, including signal transduction and metabolic pathways. The exact mechanisms depend on the context in which the compound is applied, but generally, it alters enzyme activity or receptor function, leading to physiological changes.
Biological Activity Overview
The following table summarizes the known biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antiproliferative Effects | Exhibits activity against various cancer cell lines, indicating potential as an anticancer agent. |
| Enzyme Interaction | Modulates the activity of specific enzymes involved in metabolic pathways. |
| Receptor Binding | Binds to certain receptors, potentially influencing signaling pathways. |
| Antimicrobial Properties | Shows effectiveness against certain bacterial strains, suggesting possible use as an antimicrobial agent. |
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating various fluorinated compounds, this compound demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 and MCF-7. The compound's structure allowed for effective binding to targets involved in cell growth regulation .
- Enzyme Modulation : Research has indicated that this compound can influence the activity of enzymes critical for drug metabolism. Its fluorinated structure enhances lipophilicity, which may improve the residence time of drugs within biological systems, thereby increasing their efficacy .
- Antimicrobial Studies : Preliminary studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial agents.
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
4-fluoro-2-methyl-5-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6H,12H2,1-3H3 |
InChI Key |
STARZBGXXRZOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















